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molecular formula C11H8N4 B8812590 2-Amino-4-phenylpyrimidine-5-carbonitrile CAS No. 264927-84-6

2-Amino-4-phenylpyrimidine-5-carbonitrile

Cat. No. B8812590
M. Wt: 196.21 g/mol
InChI Key: JYBNISLZUQBVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06579983B1

Procedure details

2-Amino-5-cyano-4-phenylpyrimidine was prepared from guanidine carbonate (1.57 g, 17.5 mmol), 1-phenyl-2-cyano-3-dimethylaminopropen-1-one (3.5 g, 17.5 mmol) and sodium hydroxide (720 mg, 19.3 mmol) in a similar method to the compound of Example 1, as an off-white solid, m.p. 147°.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].[C:9]1([C:15](=O)[C:16]([C:21]#N)=[CH:17][N:18](C)C)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>>[NH2:7][C:6]1[N:8]=[C:15]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:16]([C:17]#[N:18])=[CH:21][N:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=CN(C)C)C#N)=O
Name
Quantity
720 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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